Eicosadienoic Acid (8Z,14Z)

Descripción general

Descripción

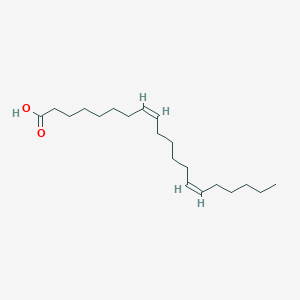

El Ácido Eicosadienoico (8Z,14Z) es un ácido graso poliinsaturado con la fórmula molecular C20H36O2. Se caracteriza por dos dobles enlaces ubicados en las posiciones 8 y 14 de la cadena de carbono, ambos en la configuración cis (Z) . Este compuesto se encuentra naturalmente en algunos alimentos y aceites vegetales y se ha detectado en la leche materna a un nivel del 0,19% del total de ácidos grasos .

Métodos De Preparación

El Ácido Eicosadienoico (8Z,14Z) se puede sintetizar mediante diversas rutas químicas. Un método común implica la elongación y desaturación del ácido linoleico. El proceso típicamente incluye el uso de enzimas desaturasas para introducir dobles enlaces en posiciones específicas . Los métodos de producción industrial pueden implicar la extracción del compuesto de fuentes naturales como aceites vegetales, seguido de procesos de purificación para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

El Ácido Eicosadienoico (8Z,14Z) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir bajo la influencia del oxígeno y la luz, lo que lleva a la formación de hidroperóxidos y otros productos de oxidación.

Reducción: La hidrogenación puede reducir los dobles enlaces, convirtiendo el compuesto en un ácido graso saturado.

Sustitución: El grupo carboxilo puede participar en reacciones de esterificación con alcoholes para formar ésteres.

Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno para la reducción, oxígeno o peróxidos para la oxidación, y alcoholes para la esterificación. Los principales productos formados a partir de estas reacciones incluyen ácidos grasos saturados, hidroperóxidos y ésteres .

Aplicaciones Científicas De Investigación

Biochemical Properties and Metabolism

Eicosadienoic Acid is primarily derived from linoleic acid and can be metabolized into several bioactive compounds, including dihomo-γ-linolenic acid and arachidonic acid. Its metabolism is significant in the context of inflammatory processes. A study demonstrated that Eicosadienoic Acid can modulate the production of pro-inflammatory mediators in macrophages, suggesting its role in inflammatory responses .

Table 1: Metabolic Pathways of Eicosadienoic Acid

| Compound | Description |

|---|---|

| Linoleic Acid | Precursor to Eicosadienoic Acid |

| Dihomo-γ-Linolenic Acid | Metabolite involved in anti-inflammatory pathways |

| Arachidonic Acid | Precursor for eicosanoids, involved in inflammation |

| Sciadonic Acid | Product of Eicosadienoic Acid metabolism |

Nutritional Applications

Eicosadienoic Acid has been identified in human milk at concentrations around 0.19% of total fatty acids, indicating its nutritional significance during early development . Its presence suggests potential health benefits, particularly in infant nutrition where fatty acids play critical roles in growth and brain development.

Therapeutic Potential

Research indicates that Eicosadienoic Acid may have therapeutic applications due to its influence on inflammatory processes. In a study involving murine macrophages, it was found that Eicosadienoic Acid could decrease nitric oxide production while increasing prostaglandin E2 levels upon stimulation with lipopolysaccharides (LPS). This modulation indicates a complex role in inflammation, potentially offering therapeutic avenues for conditions characterized by chronic inflammation .

Case Study: Inflammatory Response Modulation

- Objective : To assess the impact of Eicosadienoic Acid on macrophage response to inflammatory stimuli.

- Method : RAW264.7 macrophages were treated with varying concentrations of Eicosadienoic Acid prior to LPS exposure.

- Results :

- Decreased nitric oxide production.

- Increased levels of prostaglandin E2.

- Altered fatty acid composition within cellular phospholipids.

Industrial Applications

Eicosadienoic Acid is also being explored for its potential applications in the food industry as a functional ingredient due to its health-promoting properties. Its incorporation into dietary supplements and functional foods may enhance their nutritional profile.

Research Directions

While much is known about the metabolic pathways and some physiological effects of Eicosadienoic Acid, further research is needed to fully elucidate its role in human health and disease. Areas for future investigation include:

- Detailed mechanisms of action in inflammatory processes.

- Long-term effects of dietary supplementation.

- Comparative studies with other polyunsaturated fatty acids.

Mecanismo De Acción

El Ácido Eicosadienoico (8Z,14Z) ejerce sus efectos a través de varias vías moleculares. Se metaboliza mediante desaturasas para formar ácidos eicosatrienoicos, que son potentes vasodilatadores . El compuesto puede modular la producción de mediadores proinflamatorios como el óxido nítrico y la prostaglandina E2 al influir en la expresión de enzimas como la óxido nítrico sintasa inducible y la ciclooxigenasa . Esta modulación ayuda a regular las respuestas inflamatorias en el cuerpo.

Comparación Con Compuestos Similares

El Ácido Eicosadienoico (8Z,14Z) se puede comparar con otros ácidos grasos poliinsaturados como:

Ácido Linoleico: Un precursor del Ácido Eicosadienoico (8Z,14Z), tiene dos dobles enlaces en las posiciones 9 y 12.

Ácido Araquidónico: Contiene cuatro dobles enlaces y participa en la síntesis de eicosanoides, que son moléculas de señalización.

Ácido Eicosatrienoico: Formado a partir del Ácido Eicosadienoico (8Z,14Z) mediante desaturación, es un potente vasodilatador.

El Ácido Eicosadienoico (8Z,14Z) es único debido a sus posiciones específicas de doble enlace y su papel en la modulación de las respuestas inflamatorias, lo que lo convierte en un compuesto valioso en aplicaciones de investigación e industriales .

Actividad Biológica

Eicosadienoic acid (8Z,14Z), also known as 8,14-eicosadienoic acid, is an omega-6 fatty acid characterized by its two double bonds located at the 8th and 14th carbon positions. This compound plays a significant role in various biological processes, particularly through its conversion into eicosanoids, which are crucial signaling molecules involved in inflammation, immunity, and cellular communication.

- Molecular Formula : CHO

- Molecular Weight : 308.5 g/mol

- CAS Number : 135498-07-6

- Structure :

- SMILES:

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O - InChI:

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12-

- SMILES:

Sources and Metabolism

Eicosadienoic acid is primarily found in human milk and has been detected in various tissues including the placenta . Its biological effects are largely mediated through its conversion into bioactive lipids known as eicosanoids. These metabolites can exert diverse physiological effects by binding to specific receptors in tissues throughout the body.

Biological Activities

1. Anti-inflammatory Effects

Eicosadienoic acid is involved in the synthesis of anti-inflammatory mediators. Research indicates that omega-6 fatty acids, including eicosadienoic acid, can modulate inflammatory responses by influencing the production of prostaglandins and leukotrienes . For instance, in a study examining the effects of dietary omega fatty acids on inflammation markers in patients with chronic diseases, it was found that supplementation with omega fatty acids led to a decrease in pro-inflammatory markers .

2. Cardiovascular Health

Eicosadienoic acid may have cardioprotective properties. Studies suggest that diets rich in polyunsaturated fatty acids can lower the risk of cardiovascular diseases by improving lipid profiles and reducing inflammation . The conversion of eicosadienoic acid to eicosanoids may play a role in maintaining vascular health by regulating blood pressure and vascular tone.

3. Neuroprotective Role

There is emerging evidence suggesting that eicosadienoic acid may have neuroprotective effects. Omega fatty acids are known to support brain health and cognitive function. They may influence neuroinflammation and neuronal signaling pathways that are critical for maintaining cognitive functions .

Research Findings

Several studies have investigated the biological activity of eicosadienoic acid:

Case Studies

- Dietary Impact on Inflammation : A randomized controlled trial assessed the effects of dietary supplementation with omega fatty acids on patients with rheumatoid arthritis. The results indicated a significant reduction in joint inflammation markers after regular intake of eicosadienoic acid-rich oils.

- Cognitive Function in Elderly : A study involving elderly participants showed that those who consumed higher levels of omega fatty acids, including eicosadienoic acid, exhibited better cognitive performance compared to those with lower intake levels .

Propiedades

IUPAC Name |

(8Z,14Z)-icosa-8,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONHHCGFNMNGPH-ASZCUJMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.